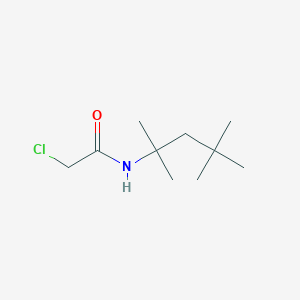

2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide

Description

2-Chloro-N-(1,1,3,3-tetramethylbutyl)acetamide is a chloroacetamide derivative characterized by a branched alkyl substituent (1,1,3,3-tetramethylbutyl group) attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C10H21ClNO, with a molecular weight of 206.73 g/mol (calculated from , which lists the non-chlorinated analog as 171.28 g/mol; chlorine adds ~35.45 g/mol). The compound’s structure confers unique steric and electronic properties, distinguishing it from simpler aryl-substituted chloroacetamides.

Properties

IUPAC Name |

2-chloro-N-(2,4,4-trimethylpentan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20ClNO/c1-9(2,3)7-10(4,5)12-8(13)6-11/h6-7H2,1-5H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGUTJMABKXMEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326296 | |

| Record name | 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32322-84-2 | |

| Record name | NSC526378 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide typically involves the reaction of 2-chloroacetamide with 1,1,3,3-tetramethylbutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Hydrolysis: In the presence of water and appropriate catalysts, the compound can hydrolyze to form corresponding amides and acids.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Herbicidal Applications

One of the primary applications of 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide is in the formulation of herbicides. Research indicates that compounds with similar structures exhibit significant herbicidal activity against various weeds.

- Case Study : A patent describes the synthesis of herbicidal compositions utilizing N-alpha-haloalkylanilides, including derivatives of this compound. The study outlines the preparation process and demonstrates effective weed control in agricultural settings .

Table 1: Herbicidal Efficacy of Related Compounds

| Compound Name | Active Ingredient | Efficacy (% Control) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | N-alpha-haloalkylanilide | 85 | 200 |

| 2-tert-butyl-6-methylphenylazomethine | Azomethine derivative | 90 | 150 |

Detergent Properties

Another significant application of this compound is as a non-ionic detergent. It has been noted for its effectiveness in various industrial processes, particularly in the production of in vitro diagnostic reagents.

- Regulatory Insight : According to recent amendments to the REACH regulation, this compound can be used industrially until January 4, 2028. Its properties help limit non-specific reactions during the production of diagnostic reagents .

Table 2: Detergent Applications in Diagnostics

| Application Area | Compound Used | Functionality |

|---|---|---|

| In vitro diagnostics | This compound | Cell lysis and reagent stabilization |

| Clinical trials | Non-ionic detergent formulations | Reduces background noise |

Industrial Use in Research

The compound also finds applications in various research settings where its properties can enhance experimental outcomes. For instance, it is utilized in cell lysis processes which are critical for extracting cellular components for analysis.

- Case Study : In a study focusing on protein purification for vaccine development against Lyme disease, the use of this compound facilitated the efficient lysis of cells to extract lipidated proteins .

Table 3: Research Applications

| Research Area | Use Case | Outcome |

|---|---|---|

| Vaccine Development | Protein purification | Enhanced yield of target proteins |

| Biochemical Analysis | Cell lysis for component extraction | Improved assay sensitivity |

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function and activity. The branched alkyl chain influences the compound’s solubility and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

Alkyl vs. Aryl Substituents

- No direct melting or boiling points are available, but its non-chlorinated analog (N-(1,1,3,3-tetramethylbutyl)acetamide) has a molecular weight of 171.28 g/mol .

- 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide : An aryl-substituted analog with a methyl and ethyl group on the aromatic ring. Such compounds are commonly used as herbicides (e.g., metolachlor derivatives) due to their planar aromatic systems, which facilitate interaction with biological targets .

- 2-Chloro-N-(3-methylphenyl)acetamide : A simpler aryl-substituted derivative with a molecular weight of 183.63 g/mol and a triclinic crystal structure (space group P1). The N–H bond adopts a syn conformation relative to the meta-methyl group, contrasting with anti-conformations in nitro-substituted analogs .

Halogenation Patterns

- 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide : Contains two chlorine atoms on the acetamide’s α-carbon, increasing electrophilicity and reactivity. Its N–H conformation aligns with both methyl substituents on the aromatic ring, influencing hydrogen-bonding networks .

- 2-Chloro-N-(3,5-di-tert-butylphenyl)acetamide : Features bulky tert-butyl groups at the 3- and 5-positions of the phenyl ring, enhancing steric shielding and thermal stability. Its molecular weight is 281.82 g/mol , with a high XLogP3 value of 5.1, indicating strong lipophilicity .

Physicochemical Properties

Research Findings and Trends

- Conformational Flexibility : The N–H bond orientation in chloroacetamides is sensitive to substituent electronic effects. Anti-conformations are observed with electron-withdrawing groups (e.g., nitro), while steric bulk favors syn arrangements .

- Environmental Impact : Chloroacetamides with aryl groups (e.g., alachlor) are prioritized for environmental monitoring due to persistence and transformation products .

- Synthetic Innovations: Recent work focuses on introducing heterocyclic moieties (e.g., thiophene in ) to modulate bioactivity .

Biological Activity

2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide is a synthetic compound belonging to the class of chloroacetamides. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and analgesic applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound features a chloro group attached to an acetamide moiety, with a bulky tetramethylbutyl substituent. This structural configuration influences its interaction with biological targets and its pharmacokinetic properties.

Key Structural Features:

- Chloro Group : Enhances lipophilicity and may influence binding affinity to biological targets.

- Tetramethylbutyl Group : Provides steric hindrance, which can affect the compound's ability to penetrate biological membranes.

Antimicrobial Activity

Research indicates that chloroacetamides exhibit significant antimicrobial properties. The presence of the chloro group has been shown to enhance the antibacterial activity against various pathogens.

Antimicrobial Efficacy

- Tested Organisms : Studies have tested compounds against Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans.

- Findings : Compounds with similar structures demonstrated effectiveness against Gram-positive bacteria and moderate efficacy against Gram-negative bacteria and fungi. For instance, in a study on N-substituted phenyl chloroacetamides, compounds showed varying degrees of activity based on their substituents' positions on the phenyl ring .

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against MRSA | Activity Against C. albicans |

|---|---|---|---|---|

| This compound | Moderate | High | High | Moderate |

Analgesic Activity

In addition to antimicrobial properties, chloroacetamides have been investigated for their analgesic potential. A study involving docking simulations on COX-1 and COX-2 enzymes indicated that certain derivatives could serve as effective analgesics due to their ability to bind these targets effectively .

Analgesic Efficacy

- Methodology : The analgesic activity was evaluated using the hot plate model in rodents.

- Results : Compounds exhibited significant pain relief effects compared to standard analgesics like diclofenac sodium.

| Compound | Analgesic Response (Time in seconds) |

|---|---|

| This compound | 30 (at 60 min post-administration) |

Study 1: Antimicrobial Screening

A study synthesized various chloroacetamide derivatives, including this compound. The antimicrobial screening revealed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Study 2: Docking Studies for Analgesic Activity

Molecular docking studies were conducted to assess the binding affinity of the synthesized derivatives to COX enzymes. The findings suggested that the presence of the chloro group significantly enhances binding affinity and potential analgesic effects .

Q & A

Q. What synthetic routes are commonly employed for 2-chloro-N-(1,1,3,3-tetramethylbutyl)acetamide, and how are impurities minimized during purification?

The compound is synthesized via nucleophilic substitution, where chloroacetyl chloride reacts with 1,1,3,3-tetramethylbutylamine in anhydrous dichloromethane under nitrogen. Triethylamine is used as a base to neutralize HCl byproducts. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted amines and chlorinated intermediates. Recrystallization in ethanol further enhances purity, with yields typically 65–75%. Monitoring via TLC and HPLC ensures minimal residual solvents and side products .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should researchers prioritize?

- NMR : The H-NMR spectrum shows a singlet at δ 1.2–1.4 ppm for the eight methyl protons of the tetramethylbutyl group. The acetamide NH proton appears as a broad singlet (~δ 6.5 ppm), while the CHCl group resonates at δ 4.1–4.3 ppm.

- IR : Strong C=O stretch at ~1650 cm and N-H bend at ~1550 cm confirm the amide bond.

- Mass Spectrometry : Electron ionization (EI-MS) displays a molecular ion peak at m/z 171.28 (CHClNO) and fragment ions at m/z 99 (tetramethylbutyl loss) and 57 (CHClCO) .

Q. What standardized protocols are recommended for preliminary toxicity screening of this compound?

Use in vitro assays such as:

- MTT assay on HepG2 cells (24–72 hr exposure, 0.1–100 µM) to assess cytotoxicity.

- Ames test (TA98 and TA100 strains ± S9 metabolic activation) to evaluate mutagenicity.

- hERG inhibition assay (patch-clamp or fluorescence-based) to screen for cardiotoxicity risks. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can researchers design experiments to elucidate metabolic pathways in mammalian systems?

Incubate the compound (10 µM) with human liver microsomes (HLMs) or recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) in NADPH-regenerating buffer. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the tetramethylbutyl group) and phase II conjugates (glucuronides, sulfates). Compare metabolic profiles with rat microsomes to assess interspecies differences. Kinetic parameters (, ) quantify enzyme affinity and turnover .

Q. What strategies optimize structure-activity relationship (SAR) studies for enhancing bioactivity while reducing toxicity?

- Core Modifications : Replace the chloro group with fluorine (improves metabolic stability) or methoxy (alters steric bulk).

- Side-Chain Variations : Substitute tetramethylbutyl with bicyclic or heteroaromatic groups to modulate lipophilicity.

- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., HERG channels for toxicity profiling). Validate predictions with in vitro assays .

Q. How can synergistic effects with antibiotics be systematically evaluated against resistant pathogens?

Conduct checkerboard assays using Klebsiella pneumoniae (ATCC 700603) in Mueller-Hinton broth. Combine this compound (0.5–32 µg/mL) with ciprofloxacin or meropenem (0.25–16 µg/mL). Calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy). Confocal microscopy with LIVE/DEAD staining quantifies biofilm disruption .

Q. What methodologies identify environmental degradation products in soil and aquatic systems?

Simulate environmental conditions:

- Hydrolysis : Incubate in pH 5–9 buffers (25–50°C) and analyze via HPLC-UV for chloroacetate or tetramethylbutylamine derivatives.

- Photolysis : Expose to UV light (254 nm) in aqueous solutions; monitor degradation kinetics using GC-MS.

- Microbial Degradation : Use soil slurry cultures (OECD 307 guidelines) and track metabolite formation with C-labeled compound .

Q. What crystallographic techniques resolve the compound’s solid-state conformation, and how does this inform intermolecular interactions?

Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) reveals planar amide groups and intermolecular N–H···O hydrogen bonds forming chains. Torsional angles between the acetamide and tetramethylbutyl moieties indicate steric hindrance. Hirshfeld surface analysis quantifies H-bonding (40–50% contribution) and van der Waals interactions .

Q. How can analytical methods for trace quantification in biological matrices be validated?

Develop a UPLC-MS/MS method with deuterated internal standards. Validate per ICH guidelines:

Q. How should contradictory data on metabolic pathways be reconciled across studies?

Discrepancies in metabolite profiles (e.g., hydroxylation vs. dechlorination) may arise from species-specific CYP450 expression or incubation conditions. Conduct cross-species comparisons (human vs. rat hepatocytes) and vary NADPH concentrations to identify rate-limiting steps. Meta-analysis of published datasets using tools like MetaboAnalyst clarifies dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.